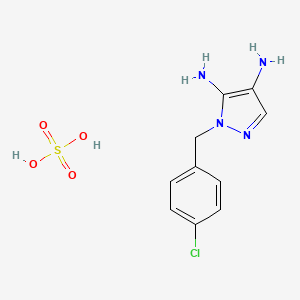

1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]pyrazole-3,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4.H2O4S/c11-8-3-1-7(2-4-8)6-15-10(13)9(12)5-14-15;1-5(2,3)4/h1-5H,6,12-13H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKLBFFWDKOTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of the 4-chlorobenzyl group to the pyrazole ring represents the foundational step in synthesizing the target compound. Patent DE19619112A1 demonstrates that alkylation of nitro-substituted pyrazoles with 4-chlorobenzyl chloride under basic conditions yields 3,5-dibromo-1-(4′-chlorobenzyl)-4-nitro-pyrazole with 91% efficiency . The reaction proceeds via nucleophilic substitution, where the pyrazole’s nitrogen attacks the electrophilic carbon of the alkyl halide.

Reaction Conditions:

-

Solvent: Dichloromethane or dimethylformamide

-

Base: Sodium hydride or potassium carbonate

-

Temperature: 0–25°C

Alkylation efficiency depends on the electron-withdrawing nature of substituents on the pyrazole ring. Nitro groups at position 4 enhance reactivity by deactivating the ring, directing the 4-chlorobenzyl group to position 1 .

Nitro Group Introduction and Reduction

Following alkylation, the nitro group at position 4 serves as a precursor for the diamine functionality. The reduction of nitro groups to amines typically employs catalytic hydrogenation. A methodology detailed in EPO Patent EP2628731NWB1 describes the hydrogenation of 5-amino-4-nitroso-1-hexyl-1H-pyrazole hydrochloride using Pd/C (10% loading) under 3 bar H₂ pressure at 50–70°C . Adapted for the 4-chlorobenzyl analog, this step reduces both nitro and nitroso groups to amines.

Key Parameters:

-

Catalyst: Pd/C (5–10% loading)

-

Solvent: Ethanol or methanol

-

Pressure: 3–5 bar H₂

-

Temperature: 50–70°C

Side reactions, such as over-reduction or dehalogenation, are mitigated by controlling H₂ pressure and reaction time. Post-reduction, the free diamine is stabilized via sulfate salt formation.

Sulfate Salt Formation

Sulfation of 1-(4-chlorobenzyl)-1H-pyrazole-4,5-diamine is achieved through acid-base neutralization. As reported in EP2628731NWB1, adding concentrated sulfuric acid to a methanolic solution of the diamine precipitates the sulfate salt . The process exploits the compound’s basic amino groups, which protonate and bind sulfate ions.

Optimized Protocol:

-

Acid: Concentrated H₂SO₄ (1.0–1.2 equiv)

-

Solvent: Methanol or ethanol

-

Temperature: 50–60°C

The sulfate salt’s solubility profile facilitates purification via recrystallization from hot ethanol, yielding a crystalline product with >99% purity .

Analytical Characterization

Critical physicochemical properties of the final product are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClN₄O₄S | |

| Molecular Weight | 320.75 g/mol | |

| Exact Mass | 320.035 Da | |

| PSA (Polar Surface Area) | 152.84 Ų | |

| LogP (Partition Coefficient) | 3.34 |

Melting points for intermediates, such as 3,5-dibromo-1-(4′-chlorobenzyl)-4-nitro-pyrazole, range from 108–128°C depending on the alkyl halide used .

Industrial-Scale Considerations

Industrial production prioritizes cost efficiency and sustainability. Continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times . Solvent recovery systems, such as distillation columns, minimize waste in alkylation and sulfation steps . Regulatory compliance necessitates rigorous impurity profiling, with HPLC-MS used to detect residual Pd (<10 ppm) and unreacted intermediates .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as chromic acid or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 4,5-diaminopyrazole sulfate derivatives, which vary in substituents at the 1-position of the pyrazole ring. These structural differences critically impact solubility, oxidative stability, and color intensity in hair dye applications. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

*Color intensity assessed relative to 1-hexyl derivative in standardized hair dye tests .

Key Observations :

- Alkyl Chains vs. Aromatic Substituents :

- Alkyl chains (e.g., hexyl, octyl) improve water solubility but reduce oxidative stability due to increased hydrophobicity. The hexyl derivative exhibits the highest color intensity, likely due to optimal balance between solubility and penetration into hair fibers .

- Aromatic substituents (e.g., 4-chlorobenzyl, 4-methylbenzyl) enhance stability via resonance effects but reduce solubility. The 4-chlorobenzyl group provides moderate intensity, outperforming 4-methylbenzyl due to chlorine’s electron-withdrawing nature, which may accelerate oxidation .

- Polar Substituents :

Performance in Hair Dye Formulations

Comparative studies (Table 4 in , Table 1 in ) demonstrate that:

1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate produces significantly darker shades (e.g., intense browns/reds) compared to the 4-chlorobenzyl and 4-methylbenzyl analogs when paired with couplers like resorcinol or m-aminophenol.

This compound generates moderate color intensity but superior fade resistance in alkaline conditions (pH 9–10), attributed to the stabilizing effect of the chlorobenzyl group .

Biological Activity

1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. The presence of amino groups and a chlorophenylmethyl moiety enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Chlorobenzyl Group: Enhances lipophilicity and potential receptor interactions.

- Amino Groups: Contribute to hydrogen bonding and reactivity.

- Sulfate Group: Improves solubility and bioavailability, facilitating better absorption in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: Binding to receptors can result in the modulation of signaling pathways associated with inflammation, cancer proliferation, and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC): Values ranging from 0.22 to 0.25 μg/mL against various bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis.

- Biofilm Inhibition: Effective in preventing biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell Proliferation Inhibition: Demonstrated effectiveness in inhibiting the growth of cancer cell lines through apoptosis induction.

- Mechanistic Insights: Potential pathways include the modulation of cell cycle regulators and apoptotic markers .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrazole derivatives, this compound was found to be one of the most potent compounds against Staphylococcus species. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of pyrazole derivatives showed that this compound significantly reduced cell viability in breast cancer cell lines. Mechanistic studies indicated that it triggered apoptosis through caspase activation and increased reactive oxygen species (ROS) production .

Research Findings Summary Table

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antimicrobial | Enzyme inhibition | MIC values: 0.22 - 0.25 μg/mL |

| Biofilm formation inhibition | Effective against S. aureus, S. epidermidis | |

| Anticancer | Apoptosis induction | Reduced viability in cancer cell lines |

| ROS production | Induced caspase activation |

Q & A

Q. What are the optimized synthetic routes for preparing 1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate, and how do reaction conditions influence yield?

A common method involves multi-step synthesis starting with 4-hydroxyacetophenone and 4-chlorobenzyl chloride, refluxed in ethanol with anhydrous K₂CO₃ as a catalyst for 6 hours . Key parameters include:

- Catalyst choice : K₂CO₃ facilitates nucleophilic substitution by deprotonating hydroxyl groups.

- Solvent selection : Absolute ethanol ensures solubility and minimizes side reactions.

- Purification : Cold-water precipitation followed by recrystallization improves purity .

Alternative routes may use sulfate salt formation via neutralization of the free base with sulfuric acid, requiring precise pH control .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., aromatic protons at ~7.2–7.4 ppm, NH₂ groups at ~5.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% typical for research-grade material) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H⁺]⁺ at m/z ~283 for the free base) .

- X-ray Crystallography : Resolves crystal packing and salt formation (SHELX programs are widely used for refinement) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl vs. aryl substituents) affect the compound’s physicochemical and functional properties?

Comparative studies of pyrazole-diamine derivatives reveal:

- Alkyl chains (e.g., hexyl) : Enhance lipid solubility and dye penetration in keratin matrices, improving color intensity in oxidative hair dye formulations .

- Aryl groups (e.g., 4-chlorobenzyl) : Increase steric hindrance, potentially reducing reactivity with couplers but improving thermal stability .

- Sulfate salt vs. free base : The sulfate counterion improves aqueous solubility and stability under acidic conditions, critical for formulation compatibility .

Q. What computational approaches (e.g., DFT) are used to predict electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculations:

- Geometry optimization : Predicts bond angles and dihedral angles, aligning with crystallographic data .

- Frontier Molecular Orbitals (FMOs) : Reveals HOMO-LUMO gaps (~4.5 eV), indicating stability against electrophilic attack .

- Reaction pathway modeling : Simulates intermediates in nucleophilic substitution or sulfate salt formation, guiding experimental design .

Q. How can researchers resolve contradictions in reported bioactivity or dye performance data?

Discrepancies in dye intensity (e.g., between alkyl and benzyl derivatives) may arise from:

- Substituent positioning : Steric effects at the pyrazole N1 position alter coupling efficiency with resorcinol or m-aminophenol .

- pH-dependent reactivity : Sulfate salts may dissociate in alkaline developers, altering redox behavior .

Mitigation strategies : - Standardize assay conditions (pH, temperature, coupler ratios).

- Use controlled kinetic studies to compare reaction rates .

Q. What methodologies are recommended for studying the compound’s stability under varying environmental conditions?

- Accelerated aging studies : Expose samples to 40°C/75% RH for 3–6 months, monitoring degradation via HPLC .

- Lightfastness testing : Use UV-Vis spectroscopy to track chromophore decomposition under UV irradiation .

- Oxidative stability assays : Evaluate resistance to H₂O₂ (common in dye developers) using cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.